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Abstract

2,5-Dimethoxy-4-propylamphetamine (DOPR) is a substituted phenethylamine and a
member of the DOXx class of psychedelic compounds. Structurally, it is the 4-propyl analog of
2,5-dimethoxy-4-methylamphetamine (DOM). This technical guide provides a comprehensive
overview of the pharmacological profile of DOPR, summarizing its receptor binding affinity,
functional activity, and in vivo effects. Detailed experimental protocols for key assays used in its
characterization are provided, along with visualizations of its primary signaling pathway and
experimental workflows. This document is intended to serve as a resource for researchers and
professionals engaged in the study of psychedelic compounds and the development of novel
therapeutics.

Introduction

DOPR is a potent psychedelic compound, first synthesized and described by Alexander
Shulgin.[1][2] Like other members of the DOx family, its primary mechanism of action is
agonism at the serotonin 2A receptor (5-HT2A).[1][3] The substitution of a propyl group at the
4-position of the phenyl ring distinguishes DOPR from its better-known analog, DOM, and
influences its potency and duration of action.[4] Recent research has highlighted the potential
of low doses of DOPR to modulate motivation, suggesting a possible therapeutic window that is
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distinct from its psychedelic effects.[5] This guide will delve into the known pharmacological
characteristics of DOPR, providing a detailed technical overview for the scientific community.

Data Presentation: Quantitative Pharmacology

The following tables summarize the in vitro receptor binding affinities and functional potencies
of DOPR at various neurotransmitter receptors.

Table 1: Receptor Binding Affinities (Ki) of DOPR

Lo TissuelCell .
Receptor Radioligand . Ki (nM) Reference
Line

5-HT2A [1251]DOI - 1.3 [6]

5-HT2C [1251]DOI - 13 [6]
Very Weak

5-HT1A - - o [11[3]
Affinity

Dopamine Data Not

Receptors Available

Adrenergic Data Not

Receptors Available

Note: Specific Ki values for dopamine and adrenergic receptors are not readily available in the
published literature, though it is generally understood that the primary activity of DOx
compounds is at serotonergic receptors.

Table 2: Functional Activity (EC50/pA2) of DOPR
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Receptor Assay Type Parameter Value Reference
Phosphoinositide

5-HT2A ) EC50 12 nM [7]
Hydrolysis

Serotonin
Rat Fundus

Receptors ) pA2 7.02-7.22 [8]
Preparation

(general)

Experimental Protocols
In Vitro Assays

This protocol outlines the general procedure for determining the binding affinity (Ki) of a test
compound like DOPR for a specific receptor, such as the 5-HT2A receptor.[9][10][11][12]

Objective: To determine the concentration of DOPR that inhibits 50% of the specific binding of a
radiolabeled ligand to the target receptor (IC50), from which the Ki value can be calculated.

Materials:

o Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with the
human 5-HT2A receptor).

» Radioligand specific for the target receptor (e.g., [125I]DOI for 5-HT2A).

e Test compound (DOPR).

» Non-specific binding control (a high concentration of a known ligand for the receptor).
e Assay buffer (e.g., 50 mM Tris-HCI, 10 mM MgCI2, 0.1 mM EDTA, pH 7.4).

e 96-well microplates.

e Glass fiber filters.

« Scintillation fluid.

¢ Scintillation counter.
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Procedure:

 Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and
centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

o Assay Setup: In a 96-well plate, set up triplicate wells for:
o Total Binding: Contains cell membranes and radioligand.

o Non-specific Binding: Contains cell membranes, radioligand, and a saturating
concentration of a non-labeled competitor.

o Test Compound: Contains cell membranes, radioligand, and varying concentrations of
DOPR.

 Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for
a predetermined time to allow binding to reach equilibrium.

« Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound
from free radioligand. Wash the filters with ice-cold assay buffer.

o Counting: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity using a scintillation counter.

o Data Analysis:

[e]

Calculate specific binding by subtracting non-specific binding from total binding.

o

Plot the percentage of specific binding against the log concentration of DOPR.

[¢]

Use non-linear regression to determine the IC50 value.

[¢]

Calculate the Ki value using the Cheng-Prusoff equation: Ki = 1C50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the functional agonism of a compound like DOPR at Gg-coupled
receptors, such as the 5-HT2A receptor, by quantifying the accumulation of inositol
phosphates.[13][14][15][16][17]
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Objective: To determine the concentration of DOPR that produces a half-maximal response

(EC50) in stimulating the production of inositol phosphates.

Materials:

Cells expressing the 5-HT2A receptor (e.g., PC12 or HEK293 cells).

[3H]myo-inositol.

Serum-free medium.

Stimulation buffer containing LiCl.

Test compound (DOPR).

Quenching solution (e.g., ice-cold formic acid).

Anion exchange chromatography columns.

Scintillation fluid and counter.

Procedure:

Cell Labeling: Plate cells and incubate them overnight with a medium containing [3H]myo-
inositol to label the cellular phosphoinositide pools.

Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl
(to inhibit inositol monophosphatase).

Stimulation: Add varying concentrations of DOPR to the wells and incubate for a specific
time to stimulate PI hydrolysis.

Termination: Stop the reaction by adding a quenching solution.

Extraction and Separation: Extract the inositol phosphates and separate them from other
cellular components using anion exchange chromatography.
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e Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation
counter.

o Data Analysis:

o Plot the amount of [3H]inositol phosphates accumulated against the log concentration of
DOPR.

o Use non-linear regression to determine the EC50 and Emax (maximum effect) values.

In Vivo Assays

The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used
to assess the psychedelic-like potential of compounds.

Objective: To quantify the frequency of head twitches in mice following the administration of
DOPR.

Materials:

Male C57BL/6J mice.

DOPR dissolved in a suitable vehicle (e.g., saline).

Observation chambers.

Video recording equipment or automated detection system.
Procedure:
o Acclimation: Acclimate the mice to the testing room and observation chambers.

e Drug Administration: Administer DOPR or vehicle via a specific route (e.g., intraperitoneal
injection).

o Observation Period: Place the mice individually in the observation chambers and record their
behavior for a defined period (e.g., 30-60 minutes).
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e Quantification: Manually or automatically count the number of rapid, side-to-side head
movements (head twitches).

» Data Analysis: Compare the number of head twitches in the DOPR-treated groups to the
vehicle control group using appropriate statistical tests (e.g., ANOVA).

The PRBT is used to assess the motivational effects of a compound by measuring the effort an
animal is willing to exert to receive a reward.[5]

Objective: To determine the effect of DOPR on the breakpoint (the highest ratio of responses
completed for a reward) in mice.

Materials:
e Mice.

e Operant conditioning chambers equipped with a response lever or nose-poke port and a
reward dispenser (e.g., for food pellets or liquid reward).

o Control software for the operant chambers.

 DOPR and vehicle.

Procedure:

e Food Restriction: Food-restrict the mice to motivate them to work for the reward.

e Training: Train the mice to press a lever or poke their nose to receive a reward on a fixed-
ratio schedule (e.g., one response for one reward).

e Progressive Ratio Testing:
o Administer DOPR or vehicle to the trained mice.

o Place the mice in the operant chambers set to a progressive ratio schedule, where the
number of responses required for each subsequent reward increases (e.g., 1, 2, 4, 6, 9...).
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o The session ends when the mouse fails to make a response within a specified time (e.g., 1
hour).

o Data Collection: The primary measure is the breakpoint, which is the last completed ratio.

o Data Analysis: Compare the breakpoints of the DOPR-treated groups to the vehicle control
group to assess changes in motivation.

Mandatory Visualizations
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Caption: 5-HT2A Receptor Signaling Pathway Activated by DOPR.
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Caption: Experimental Workflow for DOPR Characterization.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of DOPR is characterized by a long duration of action, reported to
be between 20 and 30 hours in humans following oral administration.[1] In rodents, DOPR has
been shown to cross the blood-brain barrier and exhibits a higher brain-to-plasma ratio
compared to other DOM homologues, which may contribute to its potency.[1][3] The primary
route of metabolism for related compounds like DOM is through the cytochrome P450 enzyme
CYP2D6, suggesting a similar pathway for DOPR.[18][19] This can lead to the formation of O-
demethylated metabolites.[7] The long half-life of DOPR is a key characteristic that
differentiates it from shorter-acting psychedelics.[7]

Conclusion

2,5-Dimethoxy-4-propylamphetamine is a potent, long-acting psychedelic with primary
agonist activity at the 5-HT2A receptor. Its pharmacological profile, characterized by high
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affinity and functional potency at this receptor, underlies its hallucinogenic effects observed in
preclinical models. Furthermore, emerging evidence suggests that low doses of DOPR may
have pro-motivational effects, opening new avenues for therapeutic research. This technical
guide provides a consolidated resource of the current knowledge on DOPR's pharmacology,
offering a foundation for future investigations into its mechanisms of action and potential clinical
applications. Further research is warranted to fully elucidate its binding profile at a wider range
of receptors and to detail its pharmacokinetic properties in various species, including humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2,5-Dimethoxy-4-propylamphetamine - Wikipedia [en.wikipedia.org]
e 2. grokipedia.com [grokipedia.com]
e 3. 2,5-Dimethoxy-4-propylamphetamine - Wikiwand [wikiwand.com]

e 4. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming
their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

e 5. Low (micro)doses of 2,5-dimethoxy-4-propylamphetamine (DOPR) increase effortful
motivation in low-performing mice - PubMed [pubmed.ncbi.nim.nih.gov]

o 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and
Related Amphetamines - PMC [pmc.ncbi.nim.nih.gov]

e 7. 2,5-Dimethoxy-4-propylamphetamine (63779-88-4) for sale [vulcanchem.com]
e 8. 2,5-Dimethoxy-4-ethylamphetamine - Wikipedia [en.wikipedia.org]

e 9. biophysics-reports.org [biophysics-reports.org]

e 10. giffordbioscience.com [giffordbioscience.com]

e 11. giffordbioscience.com [giffordbioscience.com]

o 12. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer
Nature Experiments [experiments.springernature.com]

e 13. fungifun.org [fungifun.org]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b12754582?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/2,5-Dimethoxy-4-propylamphetamine
https://grokipedia.com/page/2,5-Dimethoxy-4-methylamphetamine
https://www.wikiwand.com/en/articles/Dimethoxypropylamphetamine
https://pmc.ncbi.nlm.nih.gov/articles/PMC9849320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9849320/
https://pubmed.ncbi.nlm.nih.gov/39900138/
https://pubmed.ncbi.nlm.nih.gov/39900138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6893898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6893898/
https://www.vulcanchem.com/product/vc17098912
https://en.wikipedia.org/wiki/2,5-Dimethoxy-4-ethylamphetamine
https://www.biophysics-reports.org/en/article/pdf/preview/10.1007/s41048-016-0016-5.pdf
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.giffordbioscience.com/radioligand-binding-assay/
https://experiments.springernature.com/articles/10.1007/978-1-61779-126-0_8
https://experiments.springernature.com/articles/10.1007/978-1-61779-126-0_8
https://www.fungifun.org/docs/mushrooms/Psilocybe/5-HT2A%20receptor-stimulated%20phosphoinositide%20hydrolysis%20in%20the%20stimulus%20effects%20of%20hallucinogens.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12754582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 14. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of
hallucinogens - PubMed [pubmed.ncbi.nim.nih.gov]

» 15. Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 16. researchgate.net [researchgate.net]

e 17.5-HT(2) receptor-mediated phosphoinositide hydrolysis in bovine ciliary epithelium -
PubMed [pubmed.ncbi.nlm.nih.gov]

o 18. researchgate.net [researchgate.net]

e 19. Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): involvement of the
cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter
in rat urine as proof of a drug intake using gas chromatography-mass spectrometry -
PubMed [pubmed.nchbi.nlm.nih.gov]

» To cite this document: BenchChem. [The Pharmacological Profile of 2,5-Dimethoxy-4-
propylamphetamine (DOPR): A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12754582#pharmacological-profile-of-2-
5-dimethoxy-4-propylamphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/11900766/
https://pubmed.ncbi.nlm.nih.gov/11900766/
https://pubmed.ncbi.nlm.nih.gov/1655172/
https://pubmed.ncbi.nlm.nih.gov/1655172/
https://www.researchgate.net/figure/Phosphoinositide-hydrolysis-assays-of-PDZ-and-wildtype-5-HT-2C-receptors-Cells-stably_fig4_12500513
https://pubmed.ncbi.nlm.nih.gov/12648304/
https://pubmed.ncbi.nlm.nih.gov/12648304/
https://www.researchgate.net/publication/5692875_Designer_drug_25-dimethoxy-4-methyl-amphetamine_DOM_STP_Involvement_of_the_cytochrome_P450_isoenzymes_in_formation_of_its_main_metabolite_and_detection_of_the_latter_in_rat_urine_as_proof_of_a_drug_in
https://pubmed.ncbi.nlm.nih.gov/18155651/
https://pubmed.ncbi.nlm.nih.gov/18155651/
https://pubmed.ncbi.nlm.nih.gov/18155651/
https://pubmed.ncbi.nlm.nih.gov/18155651/
https://www.benchchem.com/product/b12754582#pharmacological-profile-of-2-5-dimethoxy-4-propylamphetamine
https://www.benchchem.com/product/b12754582#pharmacological-profile-of-2-5-dimethoxy-4-propylamphetamine
https://www.benchchem.com/product/b12754582#pharmacological-profile-of-2-5-dimethoxy-4-propylamphetamine
https://www.benchchem.com/product/b12754582#pharmacological-profile-of-2-5-dimethoxy-4-propylamphetamine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12754582?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12754582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12754582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

